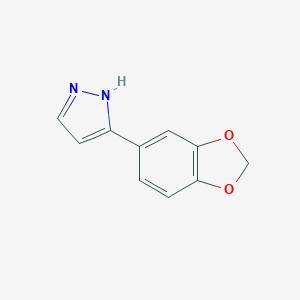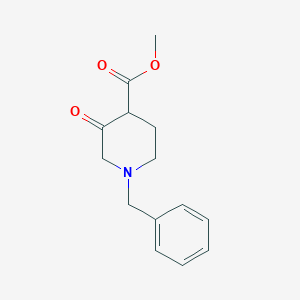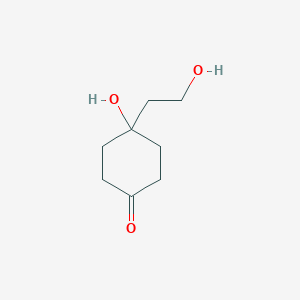![molecular formula C41H39N3O2 B173308 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine CAS No. 162213-03-8](/img/structure/B173308.png)
2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine” is a chemical compound with the molecular formula C41H39N3O2 . It has a molecular weight of 605.77 .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are two oxazolyl groups, each of which contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a density of 1.15 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability might be available in specialized chemical databases.Applications De Recherche Scientifique
Chemical Synthesis and Properties
Complex organic compounds similar to "2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine" play a crucial role in the development of novel materials and chemical synthesis processes. These compounds often exhibit unique properties due to their complex structures and functional groups, making them valuable for various applications, including catalysis, material science, and potentially as intermediates in pharmaceutical synthesis. Studies focusing on the synthesis and characterization of such compounds can provide insights into their stability, reactivity, and interactions with other molecules, which are essential for their practical applications (Boča, Jameson, & Linert, 2011).
Applications in Material Science
In material science, complex organic molecules are used to design and synthesize new materials with specific properties, such as high thermal stability, unique optical characteristics, or specific magnetic properties. These materials can be utilized in various high-tech applications, including organic light-emitting diodes (OLEDs), sensors, and as components in electronic devices. The research in this area focuses on understanding how the structure of these molecules influences the properties of the materials they compose and how these materials can be applied in practical applications (Horikoshi & Mochida, 2006).
Potential in Biomedical Applications
While the direct application of "2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine" in biomedical fields wasn't explicitly mentioned, complex organic compounds with specific functional groups and structural features can have significant potential in drug development, biochemistry, and medical research. These compounds can serve as ligands for metal complexes with biological activity, as inhibitors or activators of certain biochemical pathways, or as fluorescent markers for imaging and diagnostic purposes. Research in this domain aims to explore the biological activity of these compounds, their interactions with biomolecules, and their potential therapeutic benefits (Jakusch et al., 2014).
Propriétés
IUPAC Name |
(4S)-2-[6-[(4S)-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O2/c1-28(2)36-40(30-18-9-5-10-19-30,31-20-11-6-12-21-31)45-38(43-36)34-26-17-27-35(42-34)39-44-37(29(3)4)41(46-39,32-22-13-7-14-23-32)33-24-15-8-16-25-33/h5-29,36-37H,1-4H3/t36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJKULRKYWRJLV-BCRBLDSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(OC(=N1)C2=NC(=CC=C2)C3=NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=N1)C2=NC(=CC=C2)C3=N[C@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C(C)C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

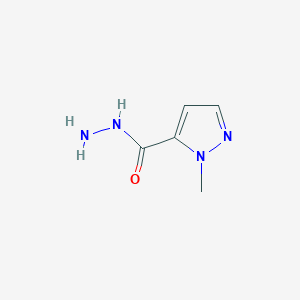

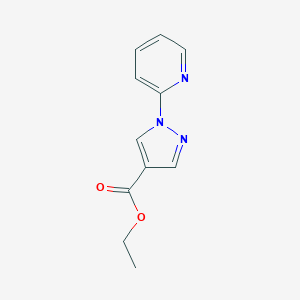
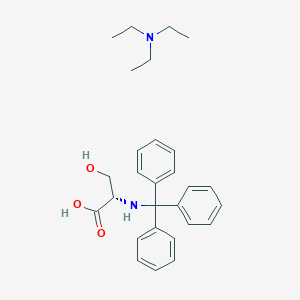
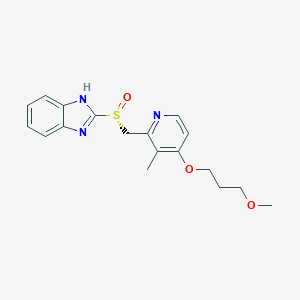
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
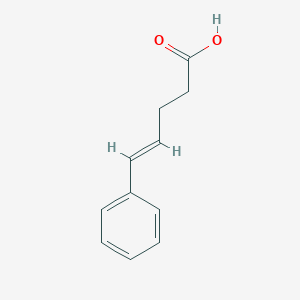
![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)
![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)
